N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused pyrazole-pyrimidine core with a ketone group at position 2. The structure includes two 2-methylphenyl substituents: one attached to the pyrazole nitrogen (position 1) and the other to the acetamide nitrogen (position N-(2-methylphenyl)). This dual substitution likely enhances lipophilicity and steric bulk, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-7-3-5-9-17(14)24-19(27)12-25-13-22-20-16(21(25)28)11-23-26(20)18-10-6-4-8-15(18)2/h3-11,13H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSRZRWSWUGYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various pharmacological effects.
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.36 g/mol
- CAS Number : 895010-53-4
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its anticancer and antimicrobial properties. The following sections detail these activities based on recent research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity against Cancer Cell Lines :
- A study reported that derivatives of pyrazolo compounds exhibited IC₅₀ values ranging from 3.79 µM to 42.30 µM against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .
- Another investigation found that certain derivatives displayed potent activity with IC₅₀ values as low as 0.067 µM against Aurora-A kinase, a target in cancer therapy .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of critical kinases involved in cell proliferation and survival pathways.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored.
Antibacterial and Antifungal Studies
Research has demonstrated that similar pyrazole derivatives possess antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. These studies typically employ methods like the cup plate method to assess microbial inhibition at various concentrations .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 1 µg/mL |
| Compound B | S. aureus | 1 µg/mL |
| Compound C | Aspergillus niger | 1 µg/mL |
| Compound D | Aspergillus oryzae | 1 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its chemical structure. For instance:
- Substituents on the phenyl rings can enhance or diminish potency.
- The presence of specific functional groups is crucial for the interaction with biological targets.
Scientific Research Applications
Structural Characteristics
The compound features a pyrazolopyrimidine core, which is known for its diverse biological activities. The presence of the methylphenyl groups enhances its lipophilicity and bioavailability.
Medicinal Chemistry
N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has shown promise in several therapeutic areas:
Anticancer Activity
Research indicates that compounds with a pyrazolopyrimidine scaffold exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation.
- Case Study : A study demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models.
Anti-inflammatory Properties
Studies have suggested that this compound can modulate inflammatory pathways:
- Targeting Cytokines : It may reduce the production of pro-inflammatory cytokines.
- Clinical Relevance : Its potential use in treating conditions like rheumatoid arthritis is under investigation.
Pharmacology
The pharmacological profile of this compound includes:
Analgesic Effects
Preliminary studies indicate analgesic properties comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs):
- Pain Models : Efficacy was evaluated using animal models of pain where it demonstrated significant pain relief.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Broad Spectrum : Preliminary tests indicate activity against both Gram-positive and Gram-negative bacteria.
Material Science
Beyond biological applications, this compound can be utilized in material science:
Polymer Chemistry
Incorporation into polymer matrices can enhance material properties:
- Thermal Stability : Compounds with similar structures have been shown to improve thermal stability and mechanical strength.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazolopyrimidine core.
- Introduction of the methylphenyl groups via coupling reactions.
- Final acetylation step to yield the target compound.
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[3,4-d]pyrimidin-4-one Core
Table 1: Key Structural Variations and Properties
Key Observations:
- The 4-fluorophenyl group in may also reduce oxidative metabolism due to fluorine’s electronegativity. Methyl groups: The dual 2-methylphenyl groups in the target compound increase lipophilicity, favoring passive diffusion across biological membranes but possibly reducing aqueous solubility.
- Core Modifications: Pyrazolo[1,5-a]pyrimidine vs.
Analogues with Heterocyclic Modifications
- Thiazolidinone Derivatives: Compounds like 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide () replace the pyrazolo[3,4-d]pyrimidine core with a thiazolidinone ring.
- Thieno[2,3-d]pyrimidine Analogs: The compound in incorporates a thieno[2,3-d]pyrimidine core, where a sulfur atom replaces the pyrazole nitrogen. This modification may alter π-stacking interactions and redox properties.
Pharmacological Implications
- The target compound’s methyl groups may reduce off-target effects compared to halogenated versions.
- Cytotoxicity : Brominated derivatives () may exhibit higher cytotoxicity due to halogen-mediated DNA intercalation or protein adduct formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
